N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a triazole ring and a benzo[d]oxazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring, for example, is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the triazole ring can act as a site for nucleophilic substitution, and the sulfonamide group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more soluble in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Antibacterial Activity
A study focusing on the synthesis of new heterocyclic compounds, including those with a sulfonamido moiety like N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, aimed at their potential antibacterial applications. The research demonstrated the preparation of various derivatives showing significant antibacterial activities, highlighting the chemical's relevance in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).
Herbicidal Activity
Another application of similar chemical structures involves their herbicidal activity. Research on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, akin to the chemical , showed excellent herbicidal activity against a wide range of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth, thereby contributing to the development of new herbicides (Moran, 2003).
Antitumor Agents
Research into the synthesis of novel sulfonamide 1,2,3-triazole derivatives, which share structural similarities with N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, has shown promising antitumor activity. These compounds were evaluated for their potential as anticancer agents, with several demonstrating significant effects against cancer cell lines. This points to the chemical's potential application in oncological research and therapy development (Elgogary, Khidre, & El-Telbani, 2020).
Insecticidal Agents
A study on the synthesis of bioactive sulfonamide thiazole derivatives, including those related to the chemical structure , assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The research found that certain compounds exhibited potent toxic effects, indicating the potential of these chemicals in pest management strategies (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,3-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O4S/c1-11-19-20-16-6-7-17(21-25(11)16)24-9-12(10-24)23(3)30(27,28)13-4-5-15-14(8-13)22(2)18(26)29-15/h4-8,12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYPMVWLAGBJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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